molecular formula C7H6BrNO3 B2888807 3-(Bromomethyl)-4-nitrophenol CAS No. 1261610-79-0

3-(Bromomethyl)-4-nitrophenol

Cat. No.: B2888807
CAS No.: 1261610-79-0
M. Wt: 232.033
InChI Key: UCKWYOREXFZRAL-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-nitrophenol ( 1261610-79-0) is an advanced chemical building block with the molecular formula C 7 H 6 BrNO 3 and a molecular weight of 232.03 g/mol . This compound, also known as 5-Hydroxy-2-nitrobenzyl bromide, is characterized by the presence of both a bromomethyl group and a nitro group on a phenolic ring, making it a versatile intermediate in organic synthesis and drug discovery . It is primarily utilized in research settings as a key precursor for the synthesis of more complex molecules in pharmaceutical and chemical development . The presence of the reactive bromomethyl group allows for further functionalization, particularly in nucleophilic substitution reactions, while the nitro group can be reduced to an amine, expanding its utility as a building block. As a benzyl bromide derivative, it can act as an alkylating agent. Researchers value this compound for exploring new synthetic pathways and developing potential bioactive compounds. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the Certificate of Analysis for lot-specific data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-4-5-3-6(10)1-2-7(5)9(11)12/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKWYOREXFZRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CBr)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromomethyl 4 Nitrophenol

Direct Bromomethylation Approaches

Direct bromomethylation of the 4-nitrophenol (B140041) backbone in the C-3 position presents a formidable challenge due to the electronic properties of the starting material. The phenol (B47542) moiety is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. This substitution pattern makes direct electrophilic substitution at the C-3 position, which is ortho to the hydroxyl and meta to the nitro group, electronically accessible. However, the introduction of a bromomethyl group in a single step is not a standard, high-yielding transformation and is often complicated by side reactions.

Regioselective Bromination of 4-Nitrophenol Derivatives

Direct introduction of a bromomethyl group onto the 4-nitrophenol ring is not typically achieved through direct bromination. Standard bromination reactions, using reagents like bromine (Br₂) or N-Bromosuccinimide (NBS), result in the substitution of a hydrogen atom on the aromatic ring with a bromine atom, rather than the introduction of a -CH₂Br group. For instance, the bromination of p-nitrophenol in glacial acetic acid leads to the formation of 2,6-dibromo-4-nitrophenol. orgsyn.org

Strategic Introduction of Bromomethyl Groups via Precursor Functionalization

A more plausible direct approach involves the use of specialized bromomethylating agents on a suitable phenol derivative. General methods for the bromomethylation of aromatic compounds often utilize reagents like paraformaldehyde and hydrogen bromide or highly reactive species such as bis-bromomethyl ether (BBME) in the presence of a Lewis acid. researchgate.netscientificupdate.com However, the application of these harsh conditions to a sensitive molecule like 4-nitrophenol is likely to result in polymerization or unwanted side reactions.

Indirect Synthetic Routes and Precursor Chemistry

Given the challenges of direct bromomethylation, indirect routes are the most practical and commonly employed methods for the synthesis of 3-(Bromomethyl)-4-nitrophenol. These strategies involve the sequential construction of the molecule, either by first establishing the correct substitution pattern on the ring and then forming the bromomethyl group, or vice versa.

General Strategies for Halogenated Nitrophenol Synthesis

The synthesis of halogenated nitrophenols is well-documented and provides a foundation for the synthesis of this compound. The key is to control the regioselectivity of the nitration and halogenation steps. For example, the synthesis of the related isomer, 3-bromo-4-nitrophenol, is achieved by the nitration of 3-bromophenol. scbt.com This demonstrates the directing effect of the substituents on the aromatic ring.

A viable indirect pathway to this compound begins with the synthesis of a suitable precursor, such as 3-methyl-4-nitrophenol (B363926). This intermediate can be synthesized by the nitration of m-cresol (B1676322). researchgate.net A reported method involves the reaction of m-cresol with sodium nitrite (B80452) and nitric acid in dichloromethane. researchgate.net

Once 3-methyl-4-nitrophenol is obtained, the next critical step is the selective bromination of the methyl group (side-chain bromination) to yield the final product. This type of reaction is typically accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photochemical or thermal conditions. The use of a non-polar solvent like carbon tetrachloride is common for such reactions. google.com The electron-withdrawing nitro group can influence the reactivity of the benzylic position, but side-chain bromination of nitrotoluene derivatives is a known transformation. google.comdatapdf.com

Table 1: Proposed Indirect Synthesis via Side-Chain Bromination

StepStarting MaterialReagents and ConditionsProduct
1m-CresolNaNO₂, HNO₃, CH₂Cl₂3-Methyl-4-nitrophenol
23-Methyl-4-nitrophenolNBS, Radical Initiator (e.g., BPO), CCl₄, heat/lightThis compound

This table presents a proposed synthetic route based on established chemical transformations.

Adaptations of Related Bromomethylated Aromatic Compound Syntheses

Another indirect strategy involves the synthesis of a precursor containing a hydroxymethyl group, which is then converted to the bromomethyl group. This approach starts with the synthesis of 3-(hydroxymethyl)-4-nitrophenol (B1582399). The synthesis of related hydroxymethylated nitrophenols, such as 4-(hydroxymethyl)-3-nitrophenol (B3057885) from 3-(hydroxymethyl)phenol, has been described.

A key transformation in this route is the selective conversion of the hydroxymethyl group to a bromomethyl group without affecting the phenolic hydroxyl group. A chemoselective method for the direct bromination of (hydroxymethyl)phenols has been reported using 2,4,6-trichloro researchgate.netdatapdf.comCurrent time information in Bangalore, IN.triazine (cyanuric chloride) and a bromide source in N,N-dimethylformamide (DMF). researchgate.net This approach offers a mild alternative to harsher reagents like HBr or PBr₃, which could lead to undesired reactions with the phenol and nitro functionalities.

Table 2: Proposed Indirect Synthesis via Hydroxymethyl Precursor

StepStarting MaterialReagents and ConditionsProduct
14-Nitrophenol derivative(Not specified)3-(Hydroxymethyl)-4-nitrophenol
23-(Hydroxymethyl)-4-nitrophenolCyanuric chloride, Bromide source, DMFThis compound

This table outlines an alternative proposed synthetic pathway.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product by carefully controlling the reaction parameters in the indirect routes.

For the side-chain bromination of 3-methyl-4-nitrophenol, key variables include:

Brominating Agent: N-bromosuccinimide (NBS) is generally preferred over liquid bromine for its ease of handling and selectivity.

Initiator: The choice and concentration of the radical initiator (e.g., BPO, AIBN) are critical. Too much initiator can lead to side reactions, while too little can result in a sluggish or incomplete reaction.

Solvent: Non-polar solvents like carbon tetrachloride or cyclohexane (B81311) are typically used to favor the radical pathway.

Temperature and Light: The reaction is often initiated by heat or UV light. The temperature must be carefully controlled to prevent over-bromination (formation of the dibromomethyl derivative) and decomposition.

Reaction Time: Monitoring the reaction progress by techniques like TLC or GC is essential to stop the reaction at the optimal point to maximize the yield of the mono-brominated product.

In the case of converting 3-(hydroxymethyl)-4-nitrophenol to the bromomethyl derivative, optimization would involve:

Stoichiometry: The molar ratios of the hydroxymethyl precursor, cyanuric chloride, and the bromide source must be carefully adjusted to ensure complete conversion without generating byproducts.

Temperature: While the reported method proceeds at room temperature, slight adjustments may be necessary to optimize the reaction rate and selectivity for this specific substrate. researchgate.net

Work-up and Purification: The purification of the final product, likely through column chromatography or recrystallization, is crucial to remove any unreacted starting materials and byproducts.

Control of Selectivity and Side Reactions

The synthesis of this compound is a multi-step process where control of selectivity is paramount. The primary challenges lie in achieving the correct regiochemistry during the initial nitration step and then ensuring specific chemoselectivity in the subsequent bromination.

The first stage typically involves the nitration of 3-methylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing for electrophilic aromatic substitution. This leads to a mixture of isomers, primarily 3-methyl-4-nitrophenol and 3-methyl-6-nitrophenol. Achieving a high yield of the desired 4-nitro isomer requires careful selection of nitrating agents and reaction conditions. The use of milder nitrating agents or protective group strategies can enhance the regioselectivity towards the desired para-product. google.comdergipark.org.tr

The second stage is the benzylic bromination of the 3-methyl-4-nitrophenol intermediate. The critical challenge here is to achieve chemoselectivity, brominating the methyl group (benzylic position) while avoiding electrophilic substitution on the aromatic ring. The phenolic hydroxyl group strongly activates the ring, making it susceptible to bromination. savemyexams.com To favor benzylic bromination, radical reaction conditions are employed. This is typically accomplished using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), or by using photochemical irradiation. orgsyn.org

Key side reactions that must be controlled include:

Isomer Formation: During nitration, the formation of 3-methyl-2-nitrophenol (B1664609) and 3-methyl-6-nitrophenol is a significant issue.

Ring Bromination: The activated aromatic ring can react with the brominating agent, leading to products like 2-bromo-3-methyl-4-nitrophenol. This is particularly prevalent if reaction conditions are not strictly controlled to favor the radical pathway. researchgate.net

Over-bromination: The reaction can proceed further to yield 3-(dibromomethyl)-4-nitrophenol. Controlling the stoichiometry of the brominating agent is crucial to prevent this.

Oxidation: The methyl group is susceptible to oxidation, especially under harsh reaction conditions, which could lead to the formation of 3-formyl-4-nitrophenol or 4-nitro-3-hydroxybenzoic acid.

The table below summarizes the methods used to control selectivity and minimize side reactions during the synthesis.

Table 1: Control of Selectivity and Side Reactions in the Synthesis of this compound

Synthetic Step Target Transformation Reagents & Conditions Purpose of Control Potential Side Reactions
Nitration 3-methylphenol → 3-methyl-4-nitrophenol Dilute Nitric Acid; Acetic Acid solvent; Low temperature (0-25°C) Favors para-substitution over ortho-substitution; minimizes oxidative degradation. vulcanchem.com Formation of 3-methyl-2-nitrophenol and 3-methyl-6-nitrophenol.

| Bromination | 3-methyl-4-nitrophenol → this compound | N-Bromosuccinimide (NBS); Radical Initiator (e.g., dibenzoyl peroxide); Non-polar solvent (e.g., CCl₄); UV irradiation | Promotes selective radical bromination of the benzylic methyl group over electrophilic ring bromination. orgsyn.org | Ring bromination at the 2- or 6-position; D-bromination of the methyl group. |

Scalability Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several significant challenges related to safety, cost-effectiveness, and process control.

The nitration step is highly exothermic and involves the use of corrosive and hazardous strong acids. On a large scale, efficient heat management is critical to prevent runaway reactions, which could lead to over-nitration or decomposition. The use of continuous flow reactors can offer superior temperature control and safety compared to traditional batch processing. vulcanchem.com Furthermore, managing the acidic waste stream is a major environmental and cost consideration in industrial production.

The radical bromination step also presents scalability hurdles. The use of solvents like carbon tetrachloride is now heavily restricted due to environmental and health concerns, necessitating the validation of safer alternatives. Photochemical reactions, while effective in the lab, can be difficult to implement on a large scale due to the limited penetration depth of light in large reaction vessels. The use of radical initiators must be carefully controlled, as they can be thermally unstable. Finally, purification of the final product to the required specification must be achieved through scalable methods such as recrystallization, as chromatographic purification is generally not economically viable for large quantities.

The following table outlines key considerations for the industrial-scale production of this compound.

| Process Control | Continuous flow reactors can improve safety and consistency over large-scale batch reactors. vulcanchem.com | If using UV light, reactor design must ensure adequate irradiation of the reaction mixture. | Automation and real-time monitoring are crucial for ensuring safety, quality, and efficiency at scale. |

Chemical Reactivity and Transformation Pathways of 3 Bromomethyl 4 Nitrophenol

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary mode of reactivity for the bromomethyl group is nucleophilic substitution, where the bromide ion acts as an effective leaving group. This reactivity is characteristic of benzylic halides, which readily undergo SN2 reactions.

Oxygen nucleophiles, such as alkoxides and phenoxides, can readily displace the bromide to form the corresponding ethers. This transformation is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism involving the attack of an oxygen nucleophile on the electrophilic benzylic carbon. pdx.edu For example, reacting 3-(bromomethyl)-4-nitrophenol with an alcohol in the presence of a strong base, or with a pre-formed sodium alkoxide, yields an alkyl ether. Similarly, reaction with a phenol (B47542) under basic conditions affords an aryl ether. While specific studies on this compound are not prevalent, the reaction of analogous structures like 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with phenols like o-nitrophenol in the presence of a base confirms this well-established reaction pathway. nih.govresearchgate.net

Table 1: Illustrative Reactions for Ether Formation
Reactant 1Reactant 2 (Nucleophile Source)Typical BaseProduct Class
This compoundR-OH (Alcohol)NaH, NaOH3-(Alkoxymethyl)-4-nitrophenol
This compoundAr-OH (Phenol)K₂CO₃, NaOH3-(Aryloxymethyl)-4-nitrophenol

Nitrogen-based nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, react with the bromomethyl group to form various substituted amines. unacademy.com This alkylation reaction is a fundamental method for constructing carbon-nitrogen bonds. unacademy.com The reaction with ammonia can produce the primary amine, though it is often accompanied by over-alkylation, resulting in a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. unacademy.com The use of a large excess of the amine nucleophile can help to minimize this. The Gabriel synthesis, which employs the phthalimide (B116566) anion as a nucleophile followed by hydrolysis, offers a clean route to primary amines, effectively preventing over-alkylation. unacademy.com The utility of this reactivity is demonstrated in the synthesis of complex heterocyclic structures from the related compound 1,3-bis(bromomethyl)-4-nitrophenol. researchgate.net

Table 2: Synthesis of Amines via Nucleophilic Substitution
NucleophileProduct ClassMethod
Ammonia (NH₃)Primary AmineDirect Alkylation / Ammonolysis
Primary Amine (R-NH₂)Secondary AmineDirect Alkylation
Secondary Amine (R₂NH)Tertiary AmineDirect Alkylation
Phthalimide AnionPrimary AmineGabriel Synthesis

The bromine atom of the bromomethyl group can be exchanged for other halogens. The Finkelstein reaction, for instance, involves treating the compound with sodium iodide in acetone (B3395972) to replace bromine with iodine. This conversion is often synthetically useful as iodides are better leaving groups in subsequent substitution reactions.

Furthermore, lithium-halogen exchange offers a pathway to organometallic intermediates. harvard.edu This reaction typically uses organolithium reagents like n-butyllithium at low temperatures to replace the bromine atom with lithium. harvard.edu The resulting benzylic lithium species is a potent nucleophile and can be trapped with a variety of electrophiles to introduce diverse functional groups. nih.govrsc.org This method is extremely fast, often proceeding with high selectivity. harvard.edu

Synthesis of Substituted Amines and Amides

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond of the bromomethyl group is a suitable electrophilic partner in a variety of powerful transition metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction, catalyzed by palladium, is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound. libretexts.org While most commonly applied to aryl and vinyl halides, this reaction can be extended to benzylic halides like this compound. The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.org Reacting this compound with an arylboronic acid, for example, would produce a substituted diarylmethane derivative, demonstrating the utility of the bromomethyl group as a coupling handle. The compatibility of the bromomethyl group within molecules undergoing Suzuki-Miyaura coupling at other sites has been well-documented. gre.ac.uk

Table 3: General Scheme for Suzuki-Miyaura Coupling
ElectrophileNucleophileCatalystBaseProduct Type
This compoundR-B(OH)₂Pd(PPh₃)₄K₂CO₃, Cs₂CO₃3-(R-methyl)-4-nitrophenol

Several other cross-coupling reactions can leverage the reactivity of the bromomethyl group to forge new carbon-carbon bonds, each offering unique advantages in terms of scope and functional group tolerance.

Hiyama Coupling : This palladium-catalyzed reaction couples organohalides with organosilicon compounds. Benzylic bromides are effective electrophiles in this transformation, which is typically activated by a fluoride (B91410) source or base. mdpi.com

Sonogashira Coupling : Involving the palladium- and copper-catalyzed reaction between a terminal alkyne and an organohalide, this method can be used to attach alkyne fragments to the benzylic position of the substrate. eie.gr

Negishi Coupling : This reaction utilizes highly reactive organozinc nucleophiles with organohalides under palladium or nickel catalysis to form C-C bonds efficiently.

Kumada Coupling : As one of the foundational cross-coupling methods, the Kumada reaction employs Grignard reagents (organomagnesium halides) as nucleophiles, catalyzed by nickel or palladium, and is effective for coupling with benzylic halides. researchgate.net

These diverse coupling strategies underscore the value of this compound as a versatile building block, enabling the synthesis of a wide array of more complex molecules through the selective formation of new carbon-carbon bonds at the benzylic position.

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

Transformations Involving the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the aromatic ring and is itself susceptible to various chemical changes, most notably reduction.

The conversion of the nitro group in this compound to an amino group is a crucial transformation, yielding 3-amino-5-(bromomethyl)phenol. This reaction must be performed selectively to avoid affecting the reducible bromomethyl group. Several methods are effective for the selective reduction of aromatic nitro compounds. masterorganicchemistry.com

Catalytic hydrogenation is a common method, employing catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. vulcanchem.com These conditions are often mild enough to preserve other functional groups. Another widely used technique is the use of metals in acidic media, such as iron (Fe) or tin (Sn) with hydrochloric acid (HCl). Stannous chloride (SnCl₂) in particular is a well-established reagent for reducing aromatic nitro groups to anilines under mild conditions, often showing tolerance for other sensitive functionalities like halogens and benzyl (B1604629) groups. vaia.comsemanticscholar.orgchemicalforums.com Additionally, reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite can be used, especially for selective reductions in compounds with multiple nitro groups. cas.cznjit.edu

The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule. For this compound, a key challenge is preventing the hydrogenolysis (cleavage) of the carbon-bromine bond in the bromomethyl group.

Reagent/SystemTypical ConditionsProductKey Features & Considerations
Catalytic Hydrogenation (e.g., H₂/Pd-C)H₂ gas, Pd/C catalyst, 50-60°C, 3-5 bar3-Amino-5-(bromomethyl)phenolHigh conversion (>90%), but risk of dehalogenation of the bromomethyl group. vulcanchem.com
Iron/Hydrochloric Acid (Fe/HCl)Aqueous HCl, 80°C3-Amino-5-(bromomethyl)phenolClassic Bechamp reduction; yields can be lower due to side reactions.
Stannous Chloride (SnCl₂/HCl)Ethanol or other polar solvent, HCl3-Amino-5-(bromomethyl)phenolEffective and mild, preserving halogen and benzyl groups; workup can be challenging. semanticscholar.orgchemicalforums.com
Sodium Sulfide (Na₂S)Aqueous or alcoholic solution3-Amino-5-(bromomethyl)phenolOften used for selective reduction of one nitro group in dinitro compounds; can be slow. cas.cznjit.edu

The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. pearson.com Conversely, it activates the ring for nucleophilic aromatic substitution (S_NAr), although this is less common for this specific compound compared to reactions at its other functional groups. quizgecko.com

Selective Reduction to Amino Derivatives

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion. This anion is a potent nucleophile, facilitating reactions such as alkylation and acylation. The hydroxyl group also activates the aromatic ring and can be a site for oxidation.

The hydroxyl group of this compound can be converted into an ether or an ester through O-alkylation or O-acylation, respectively. These reactions typically proceed by first deprotonating the phenol with a base to form the more nucleophilic phenoxide.

Alkylation is commonly achieved by reacting the phenoxide with an alkyl halide. For instance, treatment with allyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone yields the corresponding allyl ether. researchgate.net This method is general for a wide range of alkyl halides. researchgate.netresearchgate.net

Acylation involves reacting the phenoxide with an acylating agent, such as an acid chloride or an acid anhydride. This reaction is an effective way to introduce an ester functionality.

These transformations are valuable for protecting the hydroxyl group or for synthesizing more complex molecules where an ether or ester linkage is desired. google.comorganic-chemistry.org

Reaction TypeReagentBase/SolventGeneral Product
O-AlkylationAlkyl Halide (e.g., Allyl Bromide, Benzyl Bromide)K₂CO₃ / Acetone or DMF3-(Bromomethyl)-4-nitrophenyl ether
O-AcylationAcyl Chloride (e.g., Acetyl Chloride)Pyridine or Et₃N / CH₂Cl₂3-(Bromomethyl)-4-nitrophenyl ester
O-AcylationAcid Anhydride (e.g., Acetic Anhydride)Pyridine or Acid Catalyst3-(Bromomethyl)-4-nitrophenyl ester

Phenols can be oxidized to form quinones, which are fully conjugated cyclic diones. wikipedia.org This transformation is significant in both biological systems and synthetic chemistry. researchgate.netnih.gov For phenols where the para-position relative to the hydroxyl group is substituted, as in this compound, oxidation typically yields o-quinones. oup.com

A highly effective and selective reagent for this purpose is Fremy's salt (potassium nitrosodisulfonate, (KSO₃)₂NO). oup.comorgsyn.org The reaction is thought to proceed via an electrophilic attack of the Fremy's salt radical on the phenol, ultimately leading to the formation of the quinone. oup.comfrontiersin.orgnih.gov Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be used, though they may be less selective and could potentially oxidize the bromomethyl group as well. vulcanchem.com The resulting o-quinone from this compound would be 3-(bromomethyl)-1,2-benzoquinone, a highly reactive species useful in cycloaddition and other reactions.

Mechanistic Investigations of 3 Bromomethyl 4 Nitrophenol Transformations

Elucidation of Nucleophilic Substitution Mechanisms

The bromomethyl group in 3-(bromomethyl)-4-nitrophenol is a primary site for nucleophilic substitution reactions. The mechanism of these reactions, whether SN1 or SN2, is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of potential intermediates. libretexts.orgksu.edu.sa

Kinetic and Thermodynamic Studies

Kinetic studies are crucial for elucidating the reaction mechanism. For nucleophilic substitution reactions of compounds structurally similar to this compound, the rate of reaction is a key indicator. A reaction following an SN2 pathway will have a rate that is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org In contrast, an SN1 reaction's rate is typically dependent only on the concentration of the substrate, as the rate-determining step is the formation of a carbocation. masterorganicchemistry.com

The presence of the electron-withdrawing nitro group on the benzene (B151609) ring can influence the stability of any potential carbocation intermediate. While benzylic carbocations are generally stabilized by resonance, the strong electron-withdrawing effect of the nitro group would destabilize a carbocation at the benzylic position, making an SN1 pathway less favorable.

A kinetic study on the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates showed that the reaction proceeds through a stepwise mechanism where the departure of the leaving group is the rate-determining step. psu.edu While not a direct study of this compound, this provides insight into how substituents on a benzene ring can influence reaction kinetics.

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution of this compound

Experiment[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
10.10.11.0 x 10-4
20.20.12.0 x 10-4
30.10.22.0 x 10-4

This table presents hypothetical data illustrating the expected second-order kinetics for an SN2 reaction.

Influence of Solvent Effects on Reaction Pathways

The choice of solvent significantly impacts the pathway of nucleophilic substitution reactions. libretexts.org Polar protic solvents, such as water and alcohols, can solvate both cations and anions effectively. spcmc.ac.in They are particularly good at stabilizing carbocation intermediates, thus favoring SN1 reactions. libretexts.org However, they can also solvate nucleophiles through hydrogen bonding, which can decrease their nucleophilicity and hinder SN2 reactions. libretexts.org

Polar aprotic solvents, like acetone (B3395972), acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are capable of solvating cations but are less effective at solvating anions. libretexts.orgspcmc.ac.in This leaves the nucleophile more "naked" and reactive, thereby accelerating SN2 reactions. libretexts.org

Given that the primary benzylic halide structure of this compound and the destabilizing effect of the nitro group on a potential carbocation favor an SN2 mechanism, the use of a polar aprotic solvent would be expected to enhance the rate of nucleophilic substitution.

Table 2: Expected Effect of Solvents on Nucleophilic Substitution of this compound

Solvent TypeExamplesExpected Predominant MechanismRationale
Polar ProticWater (H₂O), Ethanol (EtOH)SN1 (less likely), SN2 (possible)Stabilizes potential carbocation but also solvates nucleophile. libretexts.orgsaskoer.ca
Polar AproticAcetone, Acetonitrile (MeCN), DMFSN2Enhances nucleophilicity by poorly solvating the nucleophile. libretexts.org
NonpolarHexane, TolueneSlow reaction ratesPoor solubility of ionic nucleophiles and poor stabilization of charged transition states.

Mechanistic Aspects of Cross-Coupling Reactions

The bromine atom in this compound can participate in metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed reactions are particularly common. wikipedia.orgsigmaaldrich.com

Catalytic Cycles and Intermediate Identification

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. numberanalytics.com

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. numberanalytics.com

Reductive Elimination: The two organic fragments on the palladium complex are coupled and eliminated, regenerating the Pd(0) catalyst and forming the final product. numberanalytics.com

Identification of intermediates in these cycles can be achieved through various spectroscopic techniques and by conducting stoichiometric reactions. For instance, the Pd(II) intermediate formed after oxidative addition could potentially be isolated and characterized.

Ligand Effects on Reaction Efficiency and Selectivity

The ligands coordinated to the metal center play a critical role in the efficiency and selectivity of cross-coupling reactions. researchgate.net Bulky and electron-rich phosphine (B1218219) ligands, such as those in the Buchwald and other catalyst systems, are often employed to enhance catalytic activity. mit.edusigmaaldrich-jp.com

Steric Bulk: Bulky ligands can promote reductive elimination and can also influence the stability of the catalyst. researchgate.net

Electron-Donating Properties: Electron-rich ligands can increase the electron density on the metal center, facilitating the oxidative addition step. wiley-vch.de

The choice of ligand can be crucial for achieving high yields and preventing side reactions. For example, in the context of Suzuki-Miyaura coupling, the use of appropriate ligands can improve the reaction with challenging substrates. researchgate.net Research has shown that bulky N-heterocyclic carbene (NHC) ligands can promote the reaction by causing steric repulsion in the palladium precursor and through favorable intramolecular interactions during the oxidative addition step. researchgate.net

Table 3: Common Ligands in Palladium-Catalyzed Cross-Coupling and Their Potential Effects

Ligand TypeExampleKey FeaturePotential Effect on this compound Coupling
Monodentate PhosphinesTriphenylphosphine (PPh₃)Basic, widely usedCan be effective, but may require higher temperatures. nih.gov
Bulky PhosphinesBuchwald Ligands (e.g., XPhos)Sterically demanding, electron-richCan enhance reaction rates and yields, especially for challenging couplings. sigmaaldrich.com
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors, sterically bulkyCan provide high catalyst stability and activity. researchgate.net

Studies on Nitro Group Reduction Mechanisms

The nitro group of this compound can be reduced to an amino group, a transformation of significant synthetic utility as it dramatically alters the electronic properties of the aromatic ring. masterorganicchemistry.com This reduction can be achieved through various methods, including catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com

The mechanism of catalytic hydrogenation of aromatic nitro compounds is generally believed to proceed in a stepwise manner on the surface of the catalyst. orientjchem.org A widely accepted pathway involves the initial formation of a nitrosobenzene (B162901) derivative, followed by further reduction to a phenylhydroxylamine, and finally to the aniline (B41778). orientjchem.org

Proposed Intermediates in the Reduction of the Nitro Group:

3-(Bromomethyl)-4-nitrosophenol

3-(Bromomethyl)-4-(hydroxyamino)phenol

Different reducing agents and conditions can lead to different products or intermediates. For example, catalytic hydrogenation with catalysts like Pd/C or Raney Nickel is a common method for the complete reduction of a nitro group to an amine. commonorganicchemistry.com The use of metals like iron, tin, or zinc in the presence of an acid is another effective method. commonorganicchemistry.com In some cases, partial reduction to the hydroxylamine (B1172632) is possible. wikipedia.org

A review of nitro compound reduction mechanisms highlights that the process can be complex, with the potential for various intermediates and side reactions depending on the specific catalyst and reaction conditions. orientjchem.orgresearchgate.net For instance, studies on the degradation of 3-methyl-4-nitrophenol (B363926) by Burkholderia sp. strain SJ98 revealed a biochemical pathway involving monooxygenation and reduction to methylhydroquinone, indicating that biological systems can employ different mechanisms. frontiersin.orgnih.gov

Table 4: Common Reagents for Nitro Group Reduction and Their General Mechanistic Features

ReagentConditionsGeneral Mechanistic Aspect
H₂/Pd/CCatalytic hydrogenationStepwise reduction on the catalyst surface. commonorganicchemistry.com
Fe/HCl or Fe/AcOHMetal in acidElectron transfer from the metal to the nitro group. commonorganicchemistry.com
SnCl₂/HClMetal salt in acidStepwise reduction, often chemoselective. commonorganicchemistry.com
Na₂S₂O₄ (Sodium Dithionite)Aqueous solutionCan be used for selective reductions. wikipedia.org

Electron Transfer Processes

The transformation of this compound invariably involves intricate electron transfer steps, primarily centered on the reduction of the nitro group. While direct studies on this specific molecule are not extensively documented in publicly available research, a comprehensive understanding can be derived from the well-established mechanisms of similar compounds, most notably 4-nitrophenol (B140041). The reduction process is initiated by the transfer of electrons to the nitroaromatic system, a key step that dictates the subsequent reaction pathway and product formation.

In chemical reductions, particularly those employing metal catalysts and a reducing agent like sodium borohydride (B1222165) (NaBH₄), the electron transfer is facilitated by the catalyst surface. The reduction of 4-nitrophenol is thermodynamically favorable with NaBH₄; however, a significant kinetic barrier exists, which is overcome by the presence of a catalyst. mdpi.com The mechanism, often described by the Langmuir-Hinshelwood model, involves the adsorption of both the borohydride ions and the nitrophenol molecules onto the catalyst surface. mdpi.comnih.gov The catalyst facilitates the transfer of electrons (or hydride ions) from the borohydride to the adsorbed nitrophenol, initiating the reduction of the nitro group. mdpi.com This process involves a series of electron and proton transfer steps on the catalyst surface.

Role of Catalysts and Reducing Agents

The transformation of this compound, particularly the reduction of its nitro group, is critically dependent on the choice of catalysts and reducing agents. These components not only influence the reaction rate but also the selectivity and efficiency of the conversion.

Reducing Agents:

Sodium borohydride (NaBH₄) is the most extensively studied reducing agent for the conversion of nitrophenols to aminophenols in the presence of a catalyst. mdpi.comrsc.orgnih.gov It serves as a potent source of hydride ions (H⁻), which are essential for the reduction process. The concentration of NaBH₄ can significantly impact the reaction kinetics. researchgate.net While an excess of NaBH₄ is typically used to ensure pseudo-first-order kinetics with respect to the nitrophenol, very high concentrations can sometimes have an inhibitory effect on the reaction rate, possibly due to competition for active sites on the catalyst surface. mdpi.comresearchgate.net Other reducing systems, such as iron in the presence of hydrochloric acid (Fe/HCl), have also been employed for the reduction of similar nitroaromatic compounds, though they may offer lower yields compared to catalytic hydrogenation.

Catalysts:

A wide array of catalysts has been investigated for the reduction of nitrophenols, with a strong focus on metallic nanoparticles due to their high surface-area-to-volume ratio and corresponding catalytic activity.

Palladium-based catalysts: Palladium, particularly when supported on carbon (Pd/C), is a highly effective and commonly used catalyst for the hydrogenation of nitro groups. rsc.org It facilitates the reaction with high conversion rates. Palladium on alumina (B75360) (Pd/Al₂O₃) has also been shown to be effective. nih.gov The presence of palladium oxide (PdO) nanoparticles alongside palladium has been reported to enhance the catalytic activity in the reduction of 4-nitrophenol. researchgate.net

Copper-based catalysts: Copper nanoparticles (CuNPs) and copper(II) complexes have demonstrated significant catalytic activity in the reduction of 4-nitrophenol. mdpi.comnih.govnih.gov Copper nanowires have shown excellent performance, achieving rapid reduction. mdpi.com Copper(II) complexes with Schiff base ligands are also effective catalysts for this transformation. nih.gov

Gold and Silver-based catalysts: Gold (Au) and silver (Ag) nanoparticles are also prominent catalysts for nitrophenol reduction. mdpi.comnih.govnih.gov Their catalytic activity is well-documented, often in the context of the model reaction of 4-nitrophenol reduction. The catalytic performance can be influenced by the size and shape of the nanoparticles, as well as the presence of stabilizing ligands. rsc.org Bimetallic catalysts, such as Ag-Pt, have also been shown to be highly efficient.

The table below summarizes the performance of various catalytic systems in the reduction of 4-nitrophenol, which serves as a model for the reduction of this compound.

CatalystReducing AgentSubstrateConversion/YieldReference(s)
Palladium on Carbon (Pd/C)H₂2-(Bromomethyl)-4-chloro-1-nitrobenzene>90% conversion
Iron/Hydrochloric Acid (Fe/HCl)-2-(Bromomethyl)-4-chloro-1-nitrobenzene~75% yield
Copper Nanowires (CuNWs)NaBH₄4-Nitrophenol99% reduction in 60s mdpi.com
Copper(II) Schiff Base ComplexNaBH₄4-Nitrophenol97.5% conversion nih.gov
Palladium/GrapheneNaBH₄NitrophenolsHigh activity rsc.org
Pd/PdO NanoparticlesNaBH₄4-NitrophenolHigh activity researchgate.net

Table 1: Overview of Catalytic Systems for the Reduction of Nitroaromatic Compounds

It is important to note that the presence of the bromomethyl group in this compound introduces an additional reactive site. While the primary focus of catalytic reduction is often the nitro group, the choice of catalyst and reaction conditions could potentially influence the stability of the bromomethyl group, leading to side reactions such as hydrodebromination or nucleophilic substitution if other nucleophiles are present. However, studies on related compounds suggest that selective reduction of the nitro group in the presence of a bromomethyl group is achievable.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromomethyl 4 Nitrophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of 3-(Bromomethyl)-4-nitrophenol. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For aromatic compounds, the substitution pattern on the benzene (B151609) ring can often be determined from the chemical shifts and coupling patterns of the aromatic protons. The bromomethyl group (–CH₂Br) is typically observed as a singlet in the range of δ 4.5–5.0 ppm due to the electron-withdrawing nature of the bromine atom.

In a related compound, 3-methyl-4-nitrophenol (B363926), the methyl group protons appear as a singlet, providing a reference point for understanding the electronic effects of the substituents on the aromatic ring. chemicalbook.com For 4-nitrophenol (B140041), ¹H and ¹³C NMR data are well-documented and serve as a basis for comparison. spectrabase.comresearchgate.net The introduction of the bromomethyl group at the 3-position significantly influences the chemical shifts of the adjacent aromatic protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its bonding and electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-OH - ~155-160
C2-H ~7.0-7.2 ~115-120
C3-CH₂Br ~4.5-5.0 ~30-35
C4-NO₂ - ~140-145
C5-H ~8.0-8.2 ~125-130
C6-H ~7.8-8.0 ~120-125
-CH₂Br ~4.5-5.0 ~30-35

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Structure Confirmation

To unequivocally confirm the structure of this compound and its derivatives, two-dimensional (2D) NMR techniques are employed. emerypharma.com These experiments provide correlation information between different nuclei, resolving ambiguities that may arise from one-dimensional spectra.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the aromatic protons, helping to confirm their relative positions on the ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, an HMBC experiment would show a correlation between the protons of the bromomethyl group and the C2, C3, and C4 carbons of the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is valuable for determining the three-dimensional structure and conformation of molecules.

The application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound and its derivatives. e-bookshelf.de

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. uni.lumdpi.com For this compound (C₇H₆BrNO₃), the expected monoisotopic mass is approximately 230.9531 Da. uni.lu HRMS can confirm this mass with high precision, typically to within a few parts per million (ppm), which helps to distinguish it from other compounds with the same nominal mass. mdpi.comresearchgate.net The presence of bromine is also readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

Derivatization with reagents like N-(2-(Bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) can enhance detection sensitivity in mass spectrometry. mdpi.comnih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Adduct Calculated m/z
[M+H]⁺ 231.9604
[M+Na]⁺ 253.9423

Data sourced from PubChemLite. uni.lu

Fragmentation Pattern Analysis

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable structural information. chemguide.co.uk The fragmentation of nitrophenols often involves the loss of the nitro group (NO₂) or nitric oxide (NO). libretexts.org For this compound, common fragmentation pathways would likely involve:

Loss of the bromine atom.

Loss of the nitro group.

Cleavage of the bromomethyl group.

Loss of water from the phenolic hydroxyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes.

For this compound, the vibrational spectrum would exhibit characteristic bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Asymmetric and symmetric NO₂ stretch: Strong bands typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C=C aromatic ring stretches: Bands in the 1600-1450 cm⁻¹ region.

C-Br stretch: A band in the lower frequency region, typically around 600-500 cm⁻¹.

C-O stretch: A band around 1260 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental spectra to aid in the assignment of the observed bands. researchgate.netscirp.org Spectral data for related compounds like 4-bromomethyl-3-nitrobenzoic acid and 4-nitrophenol are available and can serve as useful references. spectrabase.comspectrabase.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
3-methyl-4-nitrophenol
4-nitrophenol
N-(2-(Bromomethyl)benzyl)-N,N-diethylethanaminium bromide

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

For this compound, the FT-IR spectrum is expected to display several key absorption bands corresponding to its functional groups. The broad O-H stretching vibration of the phenolic hydroxyl group is typically observed in the region of 3200-3600 cm⁻¹. The nitro group (NO₂) would show two distinct and strong stretching vibrations: an asymmetric stretch usually around 1500-1560 cm⁻¹ and a symmetric stretch near 1300-1370 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1450-1600 cm⁻¹. The C-Br stretching vibration from the bromomethyl group is expected to appear in the lower frequency "fingerprint region," typically between 500-690 cm⁻¹. Finally, the CH₂ bending vibration of the bromomethyl group would likely be seen around 1465 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Phenolic -OH 3200-3600 Strong, Broad
C-H Stretch (Aromatic) Ar-H 3000-3100 Medium
C-H Stretch (Aliphatic) -CH₂Br 2850-3000 Medium
Asymmetric NO₂ Stretch Nitro Group 1500-1560 Strong
C=C Stretch (Aromatic) Benzene Ring 1450-1600 Medium-Strong
Symmetric NO₂ Stretch Nitro Group 1300-1370 Strong
C-O Stretch Phenolic C-O 1200-1260 Strong

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations. While FT-IR relies on the change in dipole moment, Raman scattering depends on the change in polarizability of a bond.

In the Raman spectrum of this compound, the symmetric vibrations of the nitro group are particularly prominent, typically appearing as a strong band around 1340-1350 cm⁻¹. The aromatic ring would produce characteristic bands, including a ring-breathing mode. Symmetrically substituted aromatic rings often show strong Raman signals. For instance, studies on nitrophenol isomers have identified characteristic Raman peaks for the nitro group's asymmetric and symmetric stretching vibrations. sigmaaldrich.com The C-Br stretch would also be Raman active. This technique is valuable for studying molecular structures, especially for symmetric molecules and bonds that are weak in IR absorption. sielc.com

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The structure of this compound contains several chromophores: the benzene ring, the nitro group, and the phenolic hydroxyl group. The interaction between these groups (conjugation) significantly influences the electronic spectrum. The benzene ring itself has absorption bands in the UV region. However, the presence of the nitro group and the hydroxyl group, which act as an electron-withdrawing and an electron-donating group respectively, extends the conjugated system. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic or red shift).

For example, 3-nitrophenol (B1666305) shows a λ_max around 340 nm, which extends into the visible region, giving it a pale yellow color. ambeed.comdocbrown.info Similarly, 4-nitrophenol's spectrum is pH-dependent, with the deprotonated nitrophenolate ion showing a strong absorption peak around 400 nm. nsf.govresearchgate.net Based on these related structures, this compound is expected to have a primary absorption band in the UV region, likely between 300 and 400 nm, due to the π → π* transitions of the conjugated aromatic system.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By diffracting a beam of X-rays off the electron clouds of the atoms in a crystal, a diffraction pattern is generated. Mathematical analysis of this pattern reveals the atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule.

While a specific crystal structure for this compound is not available in open-access crystallographic databases researchgate.netugr.es, a crystallographic study would provide invaluable information. It would confirm the substitution pattern on the benzene ring and reveal the conformation of the bromomethyl group relative to the plane of the ring. Furthermore, analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the phenolic -OH and the nitro group, and potentially halogen bonding involving the bromine atom, which govern the supramolecular architecture. analyzeiq.com

Typical Crystallographic Data Table (Hypothetical)

Parameter Value
Chemical Formula C₇H₆BrNO₃
Formula Weight 232.03 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z (molecules/unit cell) 4
Density (calculated) (g/cm³) Value

Chromatographic Techniques for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. It is widely used for purity assessment of chemical compounds.

A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing the non-polar to moderately polar compound this compound. In such a method, a non-polar stationary phase (like C18 or octadecylsilane) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

A stability-indicating HPLC method was developed for the related compound 4-bromomethyl-3-nitrobenzoic acid using a C18 column with a methanol-water mobile phase (80:20, v/v) and UV detection at 271 nm. ubbcluj.ro For this compound, a similar approach would likely be effective. The separation would be based on the compound's hydrophobic interactions with the stationary phase. By adjusting the mobile phase composition, pH, and flow rate, a sharp, well-resolved peak can be obtained, allowing for accurate purity determination. The retention time of the compound under specific conditions serves as a key identifier.

Typical HPLC Method Parameters

Parameter Condition
Column Octadecylsilane (C18), e.g., 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at λ_max
Injection Volume 10-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the separation, identification, and quantification of thermally stable and volatile compounds. For phenolic compounds like this compound, which possess polar hydroxyl groups, GC-MS analysis can present challenges such as poor peak shape and interactions with the GC column. doi.org To address these issues, derivatization is a common strategy employed to increase volatility and thermal stability, thereby improving chromatographic performance.

Methodology and Derivatization

The analysis of nitrophenols by GC-MS often necessitates a derivatization step prior to injection. researchgate.net This process converts the polar hydroxyl group into a less polar ether or ester, making the analyte more suitable for gas chromatography. A widely used method involves silylation, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA). phenomenex.comnih.gov Derivatization of this compound would yield its corresponding trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) ether.

The GC is typically equipped with a capillary column, such as a DB-5 or HP-5MS, which has a non-polar stationary phase suitable for separating a wide range of organic molecules. nih.govspectroscopyonline.com The oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature to ensure the efficient elution and separation of compounds based on their boiling points and interaction with the stationary phase. nih.gov The retention time (t_R) is a key parameter for identification, representing the time taken for the analyte to pass through the column to the detector. phenomenex.com While specific experimental retention times for this compound are not widely published, they are dependent on the exact chromatographic conditions, including the column type, temperature program, and carrier gas flow rate. phenomenex.com

Mass Spectrometry and Fragmentation Patterns

Following separation by the gas chromatograph, the analyte enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

For this compound (C₇H₆BrNO₃), the molecular ion peak (M⁺) is of primary importance for identification. A crucial characteristic of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion, appearing as two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2). nih.gov The predicted monoisotopic mass of the parent molecule is approximately 230.953 Da. uni.lu

The fragmentation of the molecular ion provides structural information. The fragmentation pattern is influenced by the functional groups present: the bromomethyl, nitro, and hydroxyl groups on the aromatic ring. Common fragmentation pathways for related nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da). iaea.org The presence of the bromomethyl group (-CH₂Br) would also lead to characteristic fragments.

Table 1: Predicted m/z Values for this compound Adducts (Note: These values are computationally predicted and may vary slightly from experimental results.)

Adduct Predicted m/z
[M]⁺ 230.953
[M+H]⁺ 231.960
[M+Na]⁺ 253.942
[M-H]⁻ 229.946

Data sourced from PubChemLite. uni.lu

Table 2: Potential Mass Fragments in the EI-MS of this compound (Note: This table represents plausible fragmentation pathways based on the compound's structure and general fragmentation rules.)

Ion Fragment Proposed Structure/Loss Expected m/z (for ⁷⁹Br)
[M]⁺ C₇H₆⁷⁹BrNO₃ 231
[M-NO₂]⁺ Loss of nitro group 185
[M-CH₂Br]⁺ Loss of bromomethyl radical 138

The interpretation of the mass spectrum involves identifying the molecular ion peak with its characteristic bromine isotope pattern and correlating the major fragment ions to logical losses from the parent structure. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the ions, allowing for the unambiguous confirmation of the elemental composition of the parent compound and its fragments. nih.gov

Computational Chemistry and Theoretical Modeling of 3 Bromomethyl 4 Nitrophenol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational possibilities of a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry corresponding to the lowest energy state, known as the ground state. This method is widely employed for its balance of accuracy and computational cost. science.gov Functionals such as B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) combined with basis sets like 6-31G* or 6-311++G(d,p) are commonly used to perform these calculations. nih.govscience.govresearchgate.net

For 3-(Bromomethyl)-4-nitrophenol, a DFT calculation would optimize all bond lengths, bond angles, and dihedral angles to find the most stable arrangement of atoms. The agreement between geometries optimized by DFT and those determined by experimental methods is typically very high. acs.org While specific DFT-calculated data for this compound is not prevalent in the surveyed literature, Table 1 presents expected values for the key structural parameters based on calculations for similar molecules.

Table 1: Typical Calculated Structural Parameters from DFT This table is illustrative and contains representative data for the functional groups.

Parameter Bond/Angle Typical Calculated Value (B3LYP)
Bond Lengths C-Br ~1.95 - 2.05 Å
C-NO₂ ~1.45 - 1.50 Å
N=O ~1.20 - 1.25 Å
C-OH ~1.35 - 1.40 Å
Aromatic C-C ~1.38 - 1.42 Å
Bond Angles C-C-Br ~110° - 115°
C-C-N ~118° - 122°
O-N-O ~122° - 126°

Conformational analysis is used to explore the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. For this compound, key rotations would occur around the C-C bond connecting the bromomethyl group to the phenyl ring and the C-O bond of the hydroxyl group.

By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface (PES) or energy landscape can be constructed. science.gov This landscape reveals the most stable conformers (energy minima) and the energy barriers required to transition between them. researchgate.net Such analysis helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The identification of minimum energy conformers is crucial for subsequent, more accurate calculations of molecular properties.

Density Functional Theory (DFT) Studies of Ground State Geometries

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. Computational methods allow for the detailed analysis of this structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netedu.krd Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable. researchgate.netedu.krd These energies are routinely calculated using DFT methods. nih.gov

Table 2: Illustrative Frontier Orbital Energies for Related Nitroaromatic Compounds Note: These values are for illustrative purposes and are not specific to this compound.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
m-Nitrophenol nih.gov -7.2 -2.1 5.1
Aromatic Schiff Base researchgate.net -6.5 -2.8 3.7

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. nih.gov The MEP maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Red: Regions of most negative potential, rich in electrons, indicating sites susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-poor, indicating sites susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the MEP surface would be expected to show a strong negative potential (red) around the oxygen atoms of the nitro and hydroxyl groups, as these are highly electronegative. researchgate.net A region of positive potential (blue) might be expected around the hydrogen of the hydroxyl group and potentially near the bromomethyl group, indicating its electrophilic character.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's stability and reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one. researchgate.netedu.krd

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.netacs.org

The Fukui function is a local reactivity descriptor that identifies which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. wisc.edu It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed, thereby pinpointing the most reactive sites with atomic-level precision.

Electrostatic Potential Surfaces and Charge Distribution

Simulation of Spectroscopic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying medium-sized organic molecules. researchgate.net Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are frequently used to optimize molecular geometries and predict a variety of spectroscopic properties. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard approach for predicting the magnetic shielding of nuclei. semanticscholar.org Calculations are typically performed on the molecule's optimized geometry. The computed shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS).

For this compound, one would expect distinct signals for the aromatic protons, the methylene (B1212753) protons of the bromomethyl group, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic environment created by the nitro (-NO2), hydroxyl (-OH), and bromomethyl (-CH2Br) groups. DFT calculations can provide valuable insights into how these functional groups deshield or shield specific nuclei. While experimental data for a closely related compound, (5-iodo-2-nitrophenyl)methanol, shows proton signals at δ 8.18, 7.92, 7.82, 5.66, and 4.80 ppm in DMSO, rsc.org theoretical calculations would aim to reproduce a similar pattern for this compound.

Vibrational Frequencies (FT-IR and Raman): Computational methods can predict the fundamental vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are based on determining the second derivatives of the energy with respect to atomic displacements. The resulting harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the fact that calculations often model the molecule in a gaseous state. researchgate.net To improve agreement with experimental data, calculated frequencies are commonly multiplied by an empirical scaling factor, which varies depending on the level of theory and basis set used. acs.org

For this compound, key vibrational modes would include:

O-H stretching of the phenol (B47542) group.

Asymmetric and symmetric stretching of the N-O bonds in the nitro group.

C-H stretching and bending modes of the aromatic ring.

C-Br stretching of the bromomethyl group.

Stretching and bending of the CH2 group.

A computational study on a similar molecule, 2-bromomethyl-4-nitroanisole, utilized DFT (B3LYP/6-31+G(d,p)) to interpret its vibrational spectra, demonstrating the utility of this approach for assigning complex spectral features. researchgate.net

Illustrative Data Table: Predicted Vibrational Frequencies for a Nitrophenol Derivative This table is an example based on computational studies of similar molecules and does not represent actual calculated data for this compound.

Vibrational ModePredicted Frequency (cm⁻¹, Scaled)Expected Intensity
O-H Stretch~3500Medium
Aromatic C-H Stretch~3100Weak
NO₂ Asymmetric Stretch~1520Strong
C=C Aromatic Ring Stretch~1400-1600Medium-Strong
NO₂ Symmetric Stretch~1345Strong
C-Br Stretch~650Medium

The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com These calculations predict the wavelengths of maximum absorption (λ_max), oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions (e.g., π → π* or n → π*). gaussian.com

For 4-nitrophenol (B140041) in an aqueous solution, experimental UV-Vis spectra show absorption bands around 320 nm and 400 nm, corresponding to the neutral and deprotonated (phenolate) forms, respectively. numberanalytics.com TD-DFT calculations on this compound would be expected to predict absorptions in a similar range. The calculations would identify the specific molecular orbitals involved in the lowest-energy electronic transitions, which are typically HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transitions that define the molecule's color and photoreactivity.

Predicted NMR Chemical Shifts and Vibrational Frequencies

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. This involves identifying all intermediates and, crucially, the transition states that connect them.

To model a reaction involving this compound, such as a nucleophilic substitution at the bromomethyl group, a computational chemist would map out the potential energy surface along a defined reaction coordinate. This involves optimizing the geometries of the reactants, products, and any proposed intermediates. The most critical part is locating the transition state structure, which is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. lzu.edu.cn

A study investigating the C-H benzylation of tertiary arylamines with 2-(bromomethyl)-4-nitrophenol (an isomer) utilized computational methods to demonstrate that the reaction proceeds through an o-methylene quinone intermediate formed via a dearomatization process. libretexts.org A similar approach could be applied to reactions of this compound to verify proposed mechanisms.

Once the energies of the reactants and the transition state are calculated, the activation energy (Ea) for the reaction can be determined as the energy difference between them. iitd.ac.in This value is fundamental to understanding reaction kinetics. According to Transition State Theory (TST), the rate constant (k) of a reaction is exponentially dependent on the Gibbs free energy of activation (ΔG‡), which includes both enthalpic (ΔH‡) and entropic (ΔS‡) contributions. iitd.ac.inrsc.org

The Arrhenius equation and the Eyring equation provide the framework for relating the calculated activation energy to the reaction rate constant. iitd.ac.in Computational modeling allows for the comparison of activation energies for different possible reaction pathways, thereby predicting which pathway is kinetically favored. For instance, in a reaction with multiple potential products, the product formed via the transition state with the lowest activation energy is generally expected to be the major product under kinetic control. gaussian.com

Illustrative Data Table: Calculated Activation Barriers for a Hypothetical Reaction This table is a conceptual example and does not represent actual calculated data for this compound.

Reaction PathwayCalculated ΔE‡ (kJ/mol)Calculated ΔG‡ (kJ/mol)Predicted Outcome
Pathway A (e.g., SN2 Substitution)85105Kinetically Favored
Pathway B (e.g., Elimination)120115Kinetically Disfavored

Computational Investigations of Reaction Mechanisms

Solvent Effects in Theoretical Studies

Reactions and spectroscopic measurements are most often performed in solution, and the solvent can have a profound effect on molecular properties and reactivity. rsc.org Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models: The most common approach is the Polarizable Continuum Model (PCM). q-chem.comscribd.com In this model, the solute molecule is placed within a cavity carved out of a continuous medium that has the dielectric properties of the bulk solvent. The solute's electron distribution polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. This method is efficient for calculating how a solvent's polarity might stabilize or destabilize charge separation in reactants, products, and transition states. For example, reactions that proceed through ionic intermediates or transition states are often significantly accelerated in polar solvents, an effect that PCM can effectively model. mdpi.com

Explicit Solvation Models: A more computationally intensive but potentially more accurate method involves including a number of individual solvent molecules around the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. For this compound, the phenolic -OH group can act as a hydrogen bond donor, and the nitro group can act as a hydrogen bond acceptor. An explicit solvent model would be necessary to accurately capture the energetics and structural details of these specific interactions, which can influence both spectroscopic properties and reaction kinetics. nih.gov Studies on 4-nitrophenol reduction have shown that the reaction kinetics are substantially affected by the solvent environment, highlighting the importance of considering these effects.

Synthetic Utility of 3 Bromomethyl 4 Nitrophenol As a Key Intermediate and Scaffold

Design and Synthesis of Complex Organic Molecules

The strategic placement of functional groups on the 3-(bromomethyl)-4-nitrophenol ring makes it an ideal starting material for the synthesis of intricate organic structures.

Building Blocks for Polycyclic and Heterocyclic Systems

The reactivity of this compound lends itself to the construction of both polycyclic and heterocyclic frameworks. The bromomethyl group can readily participate in alkylation reactions, while the nitro and hydroxyl groups can direct or be transformed in subsequent synthetic steps. For instance, it has been utilized as a precursor in the synthesis of benzofuran (B130515) derivatives. The inherent reactivity of the bromomethyl group allows for the formation of new carbon-carbon or carbon-heteroatom bonds, which is a critical step in ring formation. The presence of the nitro group can influence the regioselectivity of cyclization reactions and can be later reduced to an amino group, providing a handle for further functionalization or for being a key part of the final heterocyclic system.

One notable application is in the generation of o-methylene quinone intermediates through a dearomatization process under weak basic conditions. These intermediates can then undergo [4+2] cycloaddition reactions with various alkenes to efficiently produce polycyclic systems. This approach highlights the utility of this compound in constructing complex carbocyclic frameworks.

Construction of Substituted Aromatic and Phenolic Derivatives

This compound is a valuable precursor for a variety of substituted aromatic and phenolic compounds. The bromomethyl group is an excellent electrophile for the introduction of the 4-nitro-3-hydroxyphenylmethyl moiety onto other molecules. This is exemplified by its use in the C-H benzylation of tertiary arylamines. In a transition-metal-free process, it reacts with N,N-dialkylanilines to afford para-selective benzylation products in good to excellent yields. This reaction proceeds through a dearomatization-aromatization sequence, demonstrating the compound's ability to generate highly substituted diaryl methane (B114726) scaffolds, which are important pharmacophores.

Furthermore, the phenolic hydroxyl group can be alkylated or otherwise modified, and the nitro group can be reduced to an amine, which can then be diazotized or acylated, opening up a vast chemical space for the synthesis of diverse phenolic derivatives.

Applications in the Creation of Advanced Chemical Scaffolds

The structural features of this compound make it an excellent candidate for the development of advanced chemical scaffolds with tailored properties for various applications.

Development of Functionalized Aromatic Scaffolds for Diverse Applications

The combination of the reactive bromomethyl group and the modifiable nitro and hydroxyl groups allows for the creation of functionalized aromatic scaffolds. These scaffolds can be designed to have specific electronic and steric properties. For example, the electron-withdrawing nitro group and the electron-donating hydroxyl group create a push-pull system that can be exploited in the design of chromophores and other functional materials. Research has shown that related nitrophenolate chromophores are effective in sensitizing lanthanide-centered luminescence. rsc.org The ability to further functionalize the scaffold through the bromomethyl handle allows for the attachment of these systems to other molecules or materials.

Integration into Ligand Architectures and Macrocyclic Systems

The reactive nature of the bromomethyl group makes this compound and its derivatives suitable for incorporation into larger, more complex molecular architectures such as ligands and macrocycles. The bromomethyl group can react with nucleophiles, such as amines or thiols, on other molecules to form covalent linkages. This has been demonstrated in the synthesis of binuclear europium complexes where a related compound, 2,6-bis(bromomethyl)-4-nitrophenol, was used to create a ligand that coordinates to two europium ions. rsc.orgrsc.org This approach allows for the precise positioning of the nitrophenolate chromophore to facilitate energy transfer to the metal centers.

The ability to introduce the this compound unit into macrocyclic structures is also of significant interest. The rigidity of the aromatic ring and the specific orientation of the functional groups can impart desirable conformational properties to the resulting macrocycle. These macrocycles can be designed to act as receptors for specific ions or molecules.

Role in the Synthesis of Precursors for Specialized Chemical Research

This compound serves as a crucial starting material for the synthesis of precursors needed for specialized areas of chemical research. Its utility extends to the preparation of molecules with specific biological or material science applications. For example, it is a known precursor in the synthesis of certain benzofuran derivatives. The compound's structure is also related to 3-methyl-4-nitrophenol (B363926), which is a known environmental transformation product of the insecticide fenitrothion. nih.govfrontiersin.org This relationship underscores the importance of understanding the chemistry of such compounds in environmental science.

The versatility of this compound is further highlighted by its use in creating building blocks for porous organic cages, which are materials with potential applications in gas storage and separation. acs.org The bromomethyl group allows for its incorporation into larger, rigid structures necessary for the formation of these porous materials.

Below is a table summarizing the synthetic applications of this compound and related compounds discussed in this article.

Application AreaSpecific UseReacting GroupsProduct Type
Complex Molecule Synthesis Building block for polycyclic systemsBromomethylPolycyclic Aromatic Hydrocarbons
Building block for heterocyclic systemsBromomethyl, Nitro, HydroxylBenzofurans
Construction of substituted aromatic derivativesBromomethylDiaryl Methane Scaffolds
Construction of phenolic derivativesHydroxyl, NitroFunctionalized Phenols
Advanced Scaffold Creation Development of functionalized aromatic scaffoldsNitro, HydroxylChromophores
Integration into ligand architecturesBromomethylMetal Complex Ligands
Integration into macrocyclic systemsBromomethylMacrocycles
Specialized Precursor Synthesis Precursor for benzofuran synthesisBromomethylBenzofuran Derivatives
Precursor for porous organic cagesBromomethylPorous Organic Materials

Intermediates for Fluorescent Probes and Luminescent Complexes

The 4-nitrophenolate (B89219) structure inherent in this compound serves as an effective chromophore, capable of sensitizing lanthanide luminescence, a property crucial for developing probes for bioassays. rsc.orgrsc.org While research often employs close analogs, the principles demonstrate the utility of the core structure. For instance, a related compound, 2,6-Bis(bromomethyl)-4-nitrophenol, has been instrumental in the synthesis of sophisticated, pH-dependent luminescent complexes. rsc.orgrsc.org

In one study, this bis(bromomethyl) analog was reacted with a triester to create a ligand, NP-(DO3A)₂, which was subsequently complexed with europium(III). rsc.orgrsc.org The resulting binuclear complex, Eu₂.1, exhibited remarkable pH-dependent luminescence. rsc.orgrsc.org The absorption spectrum of the complex shifts to longer wavelengths as the pH is reduced, with the maximum absorption (λmax) moving from approximately 340 nm at neutral or high pH to around 380 nm at low pH. rsc.orgrsc.org This behavior is key to its function as a sensor. The luminescence is centered on the europium ion and can be triggered by excitation with either UV light or visible light at 405 nm. rsc.orgrsc.org

This pH-dependent emission was not observed in an analogous mononuclear complex, suggesting that the coordination of both lanthanide ions to the central phenolate (B1203915) oxygen is crucial for the observed optical properties. rsc.orgrsc.org Such systems are valuable because the long-lived luminescence from lanthanide ions can be distinguished from background autofluorescence in biological samples using time-gating techniques. rsc.org The bromomethyl groups are the key reactive handles that allow for the covalent attachment of the nitrophenol chromophore to the lanthanide-binding domains, illustrating the synthetic importance of this functionality. rsc.orgrsc.org

Table 1: Photophysical Properties of a Europium Complex Derived from a Nitrophenol Scaffold This table is based on research using the closely related compound 2,6-Bis(bromomethyl)-4-nitrophenol.

PropertyObservationpH DependenceReference
Excitation Europium-centered luminescenceUpon UV or visible light (405 nm) excitation rsc.orgrsc.org
Absorption Maximum (λmax) ~340 nmAt high/neutral pH rsc.orgrsc.org
Absorption Maximum (λmax) ~380 nmAt low pH rsc.orgrsc.org
Emission Long-lived lanthanide-centered emissionEmission is pH-dependent in the binuclear complex rsc.orgrsc.org
Triplet Energy (Gd₂.1 complex) ~20500 cm⁻¹Not specified rsc.org

Precursors for Agrochemical and Pharmaceutical Research Intermediates

The structural motifs present in this compound make it a valuable precursor for intermediates used in pharmaceutical and agrochemical research. sci-hub.se The reactive bromomethyl group, the phenolic hydroxyl, and the nitro group can all be selectively modified to build a diverse range of more complex molecules. vulcanchem.com

The bromomethyl group is particularly useful as it readily undergoes nucleophilic substitution (Sₙ2) reactions with various nucleophiles, such as amines and thiols, to form ethers and thioethers, respectively. vulcanchem.com This reactivity allows for the attachment of the nitrophenol scaffold to other molecular fragments. Furthermore, the nitro group can be catalytically hydrogenated (e.g., using H₂/Pd-C) to form an amino group, yielding an aminophenol derivative. vulcanchem.com This transformation opens up another avenue for synthetic diversification, as the resulting aniline (B41778) moiety can undergo a wide range of reactions, including diazotization and amide bond formation.

Research has shown that brominated nitrophenols can serve as precursors for bioactive molecules. vulcanchem.com For example, platinum(II) complexes derived from such precursors have demonstrated cytotoxicity against HeLa cancer cells. vulcanchem.com Additionally, the substitution of the bromo- or bromomethyl group with thiol-containing moieties has been shown to yield derivatives with antimicrobial activity against bacteria like Staphylococcus aureus. vulcanchem.com In the broader context of drug synthesis, related structures such as 1-(bromomethyl)-4-nitrobenzene are used as starting materials in multi-step syntheses of pharmaceutical agents. rsc.org The combination of a reactive halogen, an aromatic ring, and a reducible nitro group provides a versatile platform for constructing the building blocks (intermediates) required for developing new potential drugs and agrochemicals. sci-hub.sesunfinelabs.com

Table 2: Applications of Nitrophenol Derivatives in Bioactive Compound Synthesis

Precursor TypeBioactive Derivative ClassExample ApplicationSynthetic TransformationReference
Brominated NitrophenolsPlatinum(II) ComplexesAnticancer Agents (Cytotoxicity against HeLa cells)Complexation with platinum vulcanchem.com
Brominated NitrophenolsThioether DerivativesAntimicrobial Agents (Activity against S. aureus)Nucleophilic substitution with thiols vulcanchem.com
NitrophenolsAminophenolsPharmaceutical IntermediatesReduction of the nitro group to an amine vulcanchem.com
1-(bromomethyl)-4-nitrobenzeneSulfonamidesPharmaceutical Synthesis (e.g., for Sumatriptan)Multi-step synthesis involving substitution and reduction rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.